molecular formula C23H26N4O6S2 B6527596 N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 457651-82-0

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B6527596
CAS No.: 457651-82-0
M. Wt: 518.6 g/mol
InChI Key: MJEMRBXNKNPROX-UHFFFAOYSA-N
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Description

This compound features a benzamide core with dual sulfonamide substituents:

  • First sulfonamide group: Attached to a 4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl moiety, which incorporates a 5-methylisoxazole ring.
  • Synthesized as part of antimicrobial research efforts, its structural complexity aims to enhance target binding and pharmacokinetics compared to simpler sulfonamides .

Properties

IUPAC Name

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6S2/c1-16-11-13-27(14-12-16)35(31,32)21-7-3-18(4-8-21)23(28)24-19-5-9-20(10-6-19)34(29,30)26-22-15-17(2)33-25-22/h3-10,15-16H,11-14H2,1-2H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEMRBXNKNPROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a complex organic compound that incorporates several pharmacologically significant moieties, including sulfamoyl and piperidine structures. These components are known for their diverse biological activities, particularly in antibacterial, enzyme inhibition, and potential anticancer properties.

Chemical Structure and Properties

The compound's molecular formula is C17H21N3O4SC_{17}H_{21}N_{3}O_{4}S, with a molecular weight of 363.43 g/mol. The chemical structure reveals the presence of a 5-methyl-1,2-oxazole ring and piperidine sulfonamide functionalities, which contribute to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular Weight363.43 g/mol
Molecular FormulaC17H21N3O4S
LogP2.967
LogD1.196
Polar Surface Area85.97 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors2

Antibacterial Activity

Research has demonstrated that compounds containing sulfamoyl groups exhibit significant antibacterial properties. The synthesized derivatives of this compound have shown promising activity against various bacterial strains:

  • Salmonella typhi
  • Escherichia coli
  • Staphylococcus aureus

In vitro studies reported the compound's efficacy with varying minimum inhibitory concentrations (MICs), indicating moderate to strong antibacterial activity against these pathogens .

Enzyme Inhibition

The compound also exhibits enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease:

  • Acetylcholinesterase Inhibition : The compound's ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
  • Urease Inhibition : Inhibition of urease is relevant for conditions such as urinary tract infections and gastric ulcers.

The IC50 values for these activities indicate a strong inhibitory effect, with some derivatives showing IC50 values as low as 0.63 µM for AChE .

Study on Oxadiazole and Piperidine Derivatives

A study synthesized various derivatives incorporating oxadiazole and piperidine moieties, revealing their pharmacological significance. The compounds were evaluated for their antibacterial activity and enzyme inhibition capabilities using standard protocols. Notably, the study highlighted that compounds with the sulfamoyl group displayed enhanced binding interactions with bovine serum albumin (BSA), suggesting improved pharmacokinetic profiles .

Structure-Activity Relationship (SAR)

The structure of this compound allows for multiple interactions with biological targets due to its diverse functional groups. SAR studies indicated that modifications in the piperidine ring significantly affect the biological activity, emphasizing the importance of specific substituents in enhancing efficacy .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Key Structural Features Biological Activity Reference(s)
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Methylbenzenesulfonamide instead of 4-methylpiperidinyl sulfonyl Antimicrobial (broad-spectrum, specifics not quantified)
4-(1H-Imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide Imidazole substituent replaces piperidinyl group Antifungal activity (e.g., against Candida spp.)
4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide Phenyl group on oxazole ring Not reported; predicted increased lipophilicity
Sulfathiazole Classical sulfonamide with thiazole ring Antibacterial (Gram-positive pathogens), limited by resistance
Key Observations:
  • Piperidinyl vs.
  • Imidazole vs. Piperidinyl : The imidazole derivative in shows antifungal activity but may exhibit lower metabolic stability due to the heteroaromatic ring’s susceptibility to oxidation.
  • Phenyl Substitution : The phenyl-substituted oxazole in increases molecular weight (~20% higher than the target compound), which may reduce aqueous solubility.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-Methylbenzenesulfonamide Analogue Imidazole Derivative
Molecular Weight ~550 g/mol ~430 g/mol ~480 g/mol
Calculated logP 3.5 (estimated) 2.8 2.2
Aqueous Solubility Low (due to high logP) Moderate Moderate to high
Metabolic Stability High (piperidine resists oxidation) Moderate Low (imidazole prone to CYP450 metabolism)
Notes:
  • The target compound’s higher molecular weight and logP may limit oral bioavailability but enhance tissue distribution .
  • Piperidinyl sulfonamide’s metabolic stability contrasts with imidazole derivatives, which are more susceptible to hepatic clearance .

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